molecular formula C16H16BrN5O B2717198 3-Bromo-4-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}pyrrolidin-3-yl)oxy]pyridine CAS No. 2415522-90-4

3-Bromo-4-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}pyrrolidin-3-yl)oxy]pyridine

Cat. No.: B2717198
CAS No.: 2415522-90-4
M. Wt: 374.242
InChI Key: YZEKFHMGZHYRKA-UHFFFAOYSA-N
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Description

3-Bromo-4-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}pyrrolidin-3-yl)oxy]pyridine is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromopyridine moiety, a pyrrolidinyl group, and a pyrazolo[1,5-a]pyrazine core. The presence of these functional groups makes it an interesting subject for studies in medicinal chemistry, drug discovery, and other scientific disciplines.

Preparation Methods

The synthesis of 3-Bromo-4-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}pyrrolidin-3-yl)oxy]pyridine typically involves multiple steps, including the formation of intermediate compoundsThe reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions.

Chemical Reactions Analysis

3-Bromo-4-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}pyrrolidin-3-yl)oxy]pyridine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst, resulting in the reduction of the bromopyridine moiety.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols replace the bromine, forming new derivatives.

Scientific Research Applications

3-Bromo-4-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}pyrrolidin-3-yl)oxy]pyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including kinase inhibition and enzyme modulation.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-4-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}pyrrolidin-3-yl)oxy]pyridine involves its interaction with specific molecular targets, such as kinases and enzymes. The compound binds to the active sites of these proteins, inhibiting their activity and thereby modulating various cellular pathways. This inhibition can lead to the suppression of cell proliferation, induction of apoptosis, and other therapeutic effects.

Comparison with Similar Compounds

3-Bromo-4-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}pyrrolidin-3-yl)oxy]pyridine can be compared with other similar compounds, such as:

    4-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]pyrido[2,3-d]pyrimidine: This compound shares structural similarities but has a different core structure, leading to variations in its biological activity and applications.

    4-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-6-methoxypyrimidine: Another related compound with a pyrimidine core, which may exhibit different chemical and biological properties.

Properties

IUPAC Name

4-[3-(3-bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-methylpyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrN5O/c1-11-8-14-16(19-5-7-22(14)20-11)21-6-3-12(10-21)23-15-2-4-18-9-13(15)17/h2,4-5,7-9,12H,3,6,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZEKFHMGZHYRKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CN=C(C2=C1)N3CCC(C3)OC4=C(C=NC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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